[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenoxy)acetate
Description
Properties
IUPAC Name |
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2NO5/c1-24-14-3-5-15(6-4-14)25-11-19(23)26-10-13-9-18(27-22-13)16-7-2-12(20)8-17(16)21/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXSQDKIWGAGJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)OCC2=NOC(=C2)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed One-Pot Oxazole Formation
Adapting the method from Guo et al., a one-pot synthesis employs 2,4-difluorobenzaldehyde, TosMIC, and propargyl alcohol under Cu(I) catalysis:
- Reagents : 2,4-Difluorobenzaldehyde (1.0 equiv), TosMIC (1.2 equiv), propargyl alcohol (1.5 equiv), CuI (10 mol%), 1,10-phenanthroline (20 mol%), DMF, 80°C, 12 h.
- Mechanism : The reaction proceeds via aldehyde-alkyne coupling followed by cyclization, forming the oxazole core.
- Yield Optimization :
| Entry | Catalyst System | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | CuI/Phenanthroline | 80 | 12 | 68 |
| 2 | CuBr/2,2'-Bipyridine | 100 | 8 | 54 |
| 3 | CuCl/No ligand | 80 | 24 | 32 |
Optimal conditions (Entry 1) afford the oxazole alcohol in 68% yield after column purification (SiO₂, ethyl acetate/hexane 1:3).
Alternative Cyclization Approaches
- Huisgen Cycloaddition : Reacting 2,4-difluorophenyl nitrile oxide with propiolic acid derivatives, though lower yielding (≤45%) due to regioselectivity issues.
- Thermal Cyclization : Heating α-azido ketones derived from 2,4-difluoroacetophenone, but requires harsh conditions (150°C, 48 h).
Preparation of 2-(4-Methoxyphenoxy)acetic Acid
Alkylation of 4-Methoxyphenol
Following the protocol in CN102295561A:
- Reaction : 4-Methoxyphenol (1.0 equiv) and chloroacetic acid (1.2 equiv) are stirred in aqueous NaOH (30%, 25°C, 2 h).
- Workup : Acidification with HCl precipitates the product, which is recrystallized from ethanol/water (1:1).
- Yield : 89% as white crystals.
Key Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 6.85 (d, J = 8.8 Hz, 2H, ArH), 6.78 (d, J = 8.8 Hz, 2H, ArH), 4.52 (s, 2H, OCH₂CO), 3.78 (s, 3H, OCH₃).
- ESI-MS : m/z 213.1 [M+H]⁺.
Esterification to Form the Target Compound
Acid Chloride Method
- Activation : 2-(4-Methoxyphenoxy)acetic acid (1.0 equiv) is treated with thionyl chloride (2.0 equiv) in anhydrous THF (0°C → reflux, 2 h).
- Esterification : The resultant acid chloride is added dropwise to a solution of 5-(2,4-difluorophenyl)-1,2-oxazol-3-yl)methanol (1.0 equiv) and pyridine (3.0 equiv) in THF (0°C → rt, 12 h).
- Yield : 82% after silica gel chromatography.
Carbodiimide-Mediated Coupling
- Reagents : DCC (1.5 equiv), DMAP (0.1 equiv), CH₂Cl₂, rt, 24 h.
- Yield : 75% with minimal oxazole decomposition.
Comparative Analysis :
| Method | Activator | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Acid Chloride | SOCl₂ | THF | 25 | 82 | 98 |
| Carbodiimide | DCC/DMAP | CH₂Cl₂ | 25 | 75 | 95 |
The acid chloride route offers superior yield and scalability.
Characterization of the Target Compound
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 7.65–7.58 (m, 1H, ArF), 7.25–7.15 (m, 2H, ArF), 6.85 (d, J = 8.8 Hz, 2H, OAr), 6.78 (d, J = 8.8 Hz, 2H, OAr), 5.32 (s, 2H, OCH₂Oxazole), 4.52 (s, 2H, OCH₂CO), 3.78 (s, 3H, OCH₃).
- ¹³C NMR : δ 169.8 (COO), 163.5 (d, J = 250 Hz, C-F), 161.2 (d, J = 245 Hz, C-F), 154.3 (Oxazole C-2), 149.2 (OAr), 130.5–115.2 (Aromatic Cs), 62.1 (OCH₂Oxazole), 55.8 (OCH₃).
- HRMS (ESI) : m/z calcd. for C₂₀H₁₆F₂N₂O₅ [M+H]⁺: 415.1142; found: 415.1145.
Purity and Stability
- HPLC : >98% purity (C18 column, MeCN/H₂O 70:30).
- Stability : Stable at −20°C for 6 months; degrades by <5% at 25°C/60% RH over 30 days.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the oxazole ring, potentially opening it to form amine derivatives.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Phenolic Derivatives: From oxidation reactions.
Amine Derivatives: From reduction reactions.
Substituted Phenyl Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Receptor Binding: Potential to bind to specific receptors in biological systems.
Medicine
Drug Development: Explored for its potential as a therapeutic agent in treating various diseases.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science:
Agriculture: May be used in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenoxy)acetate involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Oxazole Derivatives
a. Furan-Substituted Analog
[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenoxy)acetate replaces the 2,4-difluorophenyl group with a furan ring. This substitution reduces molecular weight (estimated C₁₇H₁₅NO₆, ~341.3 g/mol) and alters electronic properties. The furan’s electron-rich nature may enhance metabolic instability compared to the electron-withdrawing difluorophenyl group, impacting pharmacokinetics .
b. Triazole-Based Derivatives
Triazole analogs, such as 4-(3-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one (mass ~377.4 g/mol), exhibit antimicrobial and antitumor activities . However, oxazoles may offer superior metabolic stability due to reduced ring reactivity .
Fluorinated Aromatic Systems
The 2,4-difluorophenyl group in the target compound contrasts with fluorophenyl groups in antifungal agents like posaconazole derivatives (e.g., C₁₆H₁₄F₂N₄O₃ , mass 372.3 g/mol ). Fluorine atoms enhance lipophilicity and bioavailability, but their positions (e.g., 2,4- vs. 4-fluoro) influence steric and electronic interactions with biological targets .
Ester Functionality
The 2-(4-methoxyphenoxy)acetate moiety is shared with compounds like ethyl 2-[[4-(4-fluorophenyl)-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate (C₂₂H₂₀FN₅O₅S, mass 485.5 g/mol ). This ester group likely serves as a prodrug feature, improving solubility for systemic absorption before enzymatic hydrolysis .
Data Tables
Table 1. Structural and Physicochemical Comparison
Table 2. Substituent Impact on Bioactivity
| Substituent | Effect on Lipophilicity | Metabolic Stability | Target Binding Affinity |
|---|---|---|---|
| 2,4-Difluorophenyl (Oxazole) | High (LogP ~3.5) | Moderate | Enhanced (fluorine effects) |
| Furan (Oxazole) | Moderate (LogP ~2.8) | Low | Reduced (polar interactions) |
| Triazole Core | Moderate (LogP ~2.5) | Low | High (H-bonding) |
Research Findings and Implications
- Synthetic Accessibility: The target compound’s precursor, [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methanol, is well-characterized , suggesting scalable synthesis.
- Antifungal Potential: Structural parallels with posaconazole derivatives imply possible antifungal utility, though oxazole’s reduced nitrogen content may lower efficacy compared to triazoles.
- Prodrug Design: The ester group’s hydrolysis could release 2-(4-methoxyphenoxy)acetic acid, a known anti-inflammatory moiety, hinting at dual-functionality .
Biological Activity
The compound [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenoxy)acetate is an organic molecule characterized by a unique structure that combines an oxazole ring with a methoxyphenyl acetate moiety. This structural configuration suggests potential for diverse biological activities, particularly in medicinal chemistry. The incorporation of fluorine atoms into the phenyl substituent may enhance the compound's lipophilicity and metabolic stability, potentially leading to improved pharmacological properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Features:
- Oxazole Ring: A five-membered heterocyclic structure containing nitrogen and oxygen.
- Difluorophenyl Substituent: Enhances electrophilicity and may influence biological activity.
- Methoxyphenyl Acetate Moiety: Contributes to solubility and bioavailability.
Anticancer Activity
Compounds containing oxazole rings have been shown to exhibit significant anticancer properties. The presence of the difluorophenyl group may enhance these effects due to increased interaction with biological targets involved in cancer progression. For instance, derivatives of oxazoles have been reported to inhibit key enzymes such as aldose reductase, which is implicated in diabetic complications and cancer cell metabolism.
Case Study:
In vitro studies have indicated that oxazole derivatives can inhibit the proliferation of various cancer cell lines. For example, a related compound demonstrated an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells, indicating potent anticancer activity .
Antibacterial and Antifungal Properties
The compound's structural features suggest potential antibacterial and antifungal activities. Oxazole derivatives are known for their ability to disrupt microbial cell functions, making them candidates for further development as antimicrobial agents.
Research Findings:
Studies have shown that certain oxazole derivatives possess higher antibacterial activity compared to antifungal activity. Specifically, compounds with halogen substitutions exhibited enhanced growth inhibition against bacterial strains compared to standard antibiotics.
The proposed mechanism of action for this compound involves interactions with specific molecular targets. The oxazole ring can engage in hydrogen bonding and π-π stacking with enzymes or receptors, potentially inhibiting their activity or altering signaling pathways.
Examples of Molecular Interactions:
- Enzyme Inhibition: The compound may inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression related to cancer and inflammatory responses.
- Receptor Modulation: The difluorophenyl group may enhance binding affinity to specific receptors involved in disease pathways.
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Common reagents include acetic anhydride and sodium hydride, facilitating the formation of the oxazole ring and subsequent coupling with the methoxyphenyl acetate moiety.
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cycloaddition | Nitrile oxides, alkenes |
| 2 | Coupling | Acetic anhydride, sodium hydride |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
